molecular formula C17H20N2O4S B5745242 N-(2-METHOXY-5-{[(2-METHYLPHENYL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE

N-(2-METHOXY-5-{[(2-METHYLPHENYL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE

Cat. No.: B5745242
M. Wt: 348.4 g/mol
InChI Key: BEDOSLQASQSBJR-UHFFFAOYSA-N
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Description

N-(2-Methoxy-5-{[(2-methylphenyl)methyl]sulfamoyl}phenyl)acetamide is an organic compound with a complex structure that includes methoxy, methylphenyl, and sulfamoyl groups

Properties

IUPAC Name

N-[2-methoxy-5-[(2-methylphenyl)methylsulfamoyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-12-6-4-5-7-14(12)11-18-24(21,22)15-8-9-17(23-3)16(10-15)19-13(2)20/h4-10,18H,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDOSLQASQSBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNS(=O)(=O)C2=CC(=C(C=C2)OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxy-5-{[(2-methylphenyl)methyl]sulfamoyl}phenyl)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Sulfamoyl Intermediate: The reaction begins with the sulfonation of 2-methylphenylmethanol to form the corresponding sulfamoyl chloride.

    Coupling Reaction: The sulfamoyl chloride is then reacted with 2-methoxy-5-aminophenyl acetamide under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-5-{[(2-methylphenyl)methyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfamoyl group can be reduced to form a sulfonamide.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-(2-Hydroxy-5-{[(2-methylphenyl)methyl]sulfamoyl}phenyl)acetamide.

    Reduction: Formation of N-(2-Methoxy-5-{[(2-methylphenyl)methyl]sulfonamide}phenyl)acetamide.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(2-Methoxy-5-{[(2-methylphenyl)methyl]sulfamoyl}phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-5-{[(2-methylphenyl)methyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxyphenyl)acetamide
  • N-(4-Methoxyphenyl)acetamide
  • N-(2-Methylphenyl)acetamide

Uniqueness

N-(2-Methoxy-5-{[(2-methylphenyl)methyl]sulfamoyl}phenyl)acetamide is unique due to the presence of both methoxy and sulfamoyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and development.

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